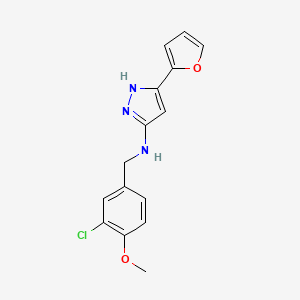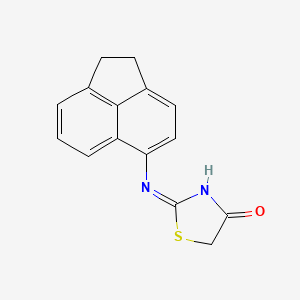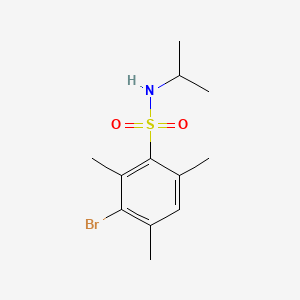![molecular formula C15H13FO3S B13371543 2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}benzoic acid](/img/structure/B13371543.png)
2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}benzoic acid is an organic compound that features a benzoic acid core with a 4-fluorophenoxyethylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}benzoic acid typically involves a multi-step process. One common method starts with the reaction of 4-fluorophenol with 2-chloroethyl sulfide to form 2-(4-fluorophenoxy)ethyl sulfide. This intermediate is then subjected to a nucleophilic substitution reaction with 2-bromobenzoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. Additionally, the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}benzoic acid
- 2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}benzoic acid
- 2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}benzoic acid
Uniqueness
2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for various applications.
Propiedades
Fórmula molecular |
C15H13FO3S |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-[2-(4-fluorophenoxy)ethylsulfanyl]benzoic acid |
InChI |
InChI=1S/C15H13FO3S/c16-11-5-7-12(8-6-11)19-9-10-20-14-4-2-1-3-13(14)15(17)18/h1-8H,9-10H2,(H,17,18) |
Clave InChI |
QQHOXSNHCXMTBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)SCCOC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether](/img/structure/B13371465.png)
![N-(naphthalen-1-yl)-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxamide](/img/structure/B13371470.png)
![N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B13371477.png)
![2-{2-[Imino(1-pyrrolidinyl)methyl]carbohydrazonoyl}-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B13371486.png)
![Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B13371496.png)

![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371510.png)

![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371516.png)
![N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide](/img/structure/B13371524.png)
![3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B13371532.png)
![2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol](/img/structure/B13371537.png)
![8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371538.png)

